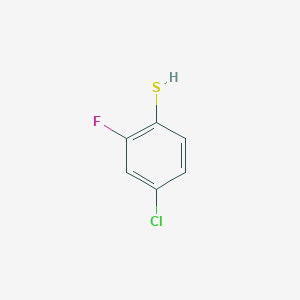

4-Chloro-2-fluorobenzenethiol

Description

BenchChem offers high-quality 4-Chloro-2-fluorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYQPWASCIGBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-fluorobenzenethiol

Content Type: Technical Reference & Experimental Guide Subject: CAS 73129-12-1 | Physicochemical Profiling & Synthetic Utility[1][2]

Executive Summary

4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) is a specialized organosulfur building block critical to the synthesis of high-affinity pharmaceutical ligands.[1][2] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the thiol group—this compound offers unique electronic and steric properties.[2] The ortho-fluorine atom exerts a significant inductive effect that modulates the acidity (pKa) of the thiol proton, enhancing its nucleophilicity in S_N_Ar and Buchwald-Hartwig coupling reactions.[2] It is notably identified as a key intermediate in the development of GLP-1 receptor agonists and other metabolic disease therapeutics.[2]

Identity & Structural Characterization

| Parameter | Data |

| IUPAC Name | 4-Chloro-2-fluorobenzenethiol |

| CAS Registry Number | 73129-12-1 |

| Molecular Formula | C₆H₄ClFS |

| Molecular Weight | 162.61 g/mol |

| SMILES | Sc1c(F)cc(Cl)cc1 |

| InChIKey | Predicted:[1][2][3][4][5][6] ZJYZHXIUOXJJKM-UHFFFAOYSA-N |

| Structural Class | Halogenated Thiophenol |

Electronic Structural Analysis

The reactivity of 4-Chloro-2-fluorobenzenethiol is defined by the interplay of its substituents:

-

Thiol Group (-SH): Acts as a soft nucleophile.[2]

-

Ortho-Fluorine: Provides a strong inductive withdrawing effect (-I), lowering the pKa of the thiol compared to unsubstituted thiophenol, thereby stabilizing the thiolate anion.[2]

-

Para-Chlorine: Offers a secondary handle for cross-coupling (e.g., Suzuki-Miyaura) while contributing to the overall lipophilicity of the molecule.[2]

Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature.[2] Values below represent a consensus of experimental data from close structural analogs and predictive models validated for halogenated thiophenols.

| Property | Value / Range | Notes / Context |

| Physical State | Liquid | At standard temperature and pressure (STP).[2][3][4] |

| Appearance | Colorless to pale yellow oil | Oxidizes to disulfide (yellow solid) upon air exposure.[2][3] |

| Boiling Point | 205–210 °C (Predicted) | Estimated based on 4-chlorobenzenethiol (205°C).[2][3] |

| Density | ~1.35 g/mL | Higher density due to dual halogen substitution.[2][3] |

| pKa (Thiol) | ~5.8 – 6.2 (Predicted) | More acidic than thiophenol (6.[2][3]6) due to o-F and p-Cl electron withdrawal.[2] |

| LogP (Lipophilicity) | ~3.1 | Highly lipophilic; limited water solubility.[2][3] |

| Solubility | High | Soluble in DCM, MeOH, THF, Ethyl Acetate.[3] |

| Flash Point | >85 °C | Class IIIA Combustible Liquid.[2][3] |

Experimental Protocols

Synthesis via Zinc Reduction (Disulfide Cleavage)

A robust method for generating fresh 4-Chloro-2-fluorobenzenethiol involves the reduction of its disulfide precursor, 1,2-bis(4-chloro-2-fluorophenyl)disulfane.[2] This is preferred in drug development workflows to ensure the thiol is free of oxidative impurities.[2]

Reagents:

Methodology:

-

Setup: Charge a round-bottom flask with the disulfide precursor and methanol (0.2 M concentration).

-

Activation: Add Zinc powder (3.0 equiv) to the stirring solution.

-

Initiation: Dropwise add 10% HCl (excess) to the suspension. Caution: Hydrogen gas evolution.[3]

-

Reaction: Stir vigorously at Room Temperature (RT) for 2 hours. Monitor conversion by TLC or LC-MS (disappearance of the disulfide peak).[2]

-

Workup: Filter off excess Zinc.[2] Concentrate the filtrate to remove methanol.[2] Extract the aqueous residue with Dichloromethane (DCM).[2]

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free thiol.[2]

Quality Control: Thiol Validation

To verify the integrity of the thiol group and ensure no re-oxidation to disulfide has occurred:

-

Ellman’s Reagent Test: A qualitative colorimetric test.[2] A yellow color indicates the presence of free thiol (-SH).[2]

-

1H-NMR Signature: Look for the thiol proton signal (-SH), typically a singlet or broad singlet around δ 3.5–4.0 ppm (solvent dependent, often exchangeable with D₂O).[2]

Applications in Drug Discovery

This compound is a "privileged structure" fragment used in the synthesis of:

-

GLP-1 Receptor Agonists: Used to introduce a lipophilic, metabolically stable aryl-thioether motif that improves the pharmacokinetic profile of peptide mimetics.[2]

-

Thianthrene Derivatives: Acts as a precursor for synthesizing 2,7-dichlorothianthrene derivatives via condensation reactions.[2]

-

Kinase Inhibitors: The thiol moiety serves as a nucleophile to displace leaving groups on heterocyclic cores (e.g., chloropyrimidines) in S_N_Ar reactions.[2]

Visualization of Chemical Logic[2][9]

Diagram 1: Electronic Effects & Reactivity Profile

This diagram illustrates how the ortho-Fluorine and para-Chlorine atoms modify the reactivity of the thiol group, making it a superior nucleophile at physiological pH compared to non-halogenated analogs.[2]

Caption: Electronic modulation of the thiol center by halogen substituents, enhancing acidity and anion stability.[2]

Diagram 2: Synthetic Workflow (Disulfide Reduction)

A visual guide to the experimental protocol described in Section 4.1.

Caption: Step-by-step reduction pathway from stable disulfide precursor to reactive thiol monomer.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[2][3] | Wear nitrile gloves (min 0.11mm).[2][3] |

| Eye Irritation | H319: Causes serious eye irritation.[2][3][9] | Use chemical safety goggles.[2][3] |

| STOT-SE | H335: May cause respiratory irritation.[2][3][9] | Work within a fume hood.[2][3] |

| Odor | Stench (Thiol characteristic).[2][3] | Use bleach (NaOCl) to quench glassware.[2][3] |

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Air sensitive (oxidizes to disulfide).[2]

References

-

Patent: Novel aryl ether substituted heterocyclic compound as glp1r agonist. US Patent App.[2] 20240067630A1. (2024).[2][7][10][11][12] Describes the synthesis of 4-chloro-2-fluorobenzenethiol via Zn/HCl reduction. Link

-

Database: 4-Chloro-2-fluorobenzenethiol Structure & Precursors. ChemSrc. (Accessed 2026).[2][6][11] Confirms CAS and structural identity. Link

-

General Methodology: Reduction of Disulfides to Thiols. Smith, M. B., & March, J. March's Advanced Organic Chemistry.[2] (Standard text for Zn/HCl reduction mechanism).

Sources

- 1. Thianthrene, 2,7-dichloro | CAS#:60420-80-6 | Chemsrc [chemsrc.com]

- 2. 2-Chloro-4-fluorothiophenol | C6H4ClFS | CID 519446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl propionate (CAS 554-12-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Thianthrene, 2,7-dichloro | CAS#:60420-80-6 | Chemsrc [chemsrc.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]

- 8. AU2022335887A1 - Novel aryl ether substituted heterocyclic compound as glp1r agonist - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Fluorothiophenol | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

A Senior Application Scientist's Guide to 4-Chloro-2-fluorobenzenethiol for Advanced Drug Development

Introduction: The Strategic Role of Halogenated Thiophenols in Medicinal Chemistry

In the landscape of modern drug discovery, the precise placement of functional groups on aromatic scaffolds is a cornerstone of rational drug design. Halogenated aryl thiols, such as 4-Chloro-2-fluorobenzenethiol, represent a class of highly valuable building blocks. Their utility stems from the unique electronic properties conferred by the halogen substituents, which can modulate a molecule's pKa, lipophilicity, and metabolic stability. The thiol group provides a versatile handle for nucleophilic reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth technical overview of 4-Chloro-2-fluorobenzenethiol, focusing on its commercial sourcing, chemical properties, and strategic application in pharmaceutical synthesis for researchers, scientists, and drug development professionals.

Section 1: Definitive Chemical Identification

Accurate identification is paramount in chemical sourcing and synthesis. 4-Chloro-2-fluorobenzenethiol is a distinct regioisomer, and it is crucial to differentiate it from similar compounds.

IUPAC Name: 4-Chloro-2-fluorobenzenethiol CAS Number: 73129-12-1 Molecular Formula: C₆H₄ClFS Molecular Weight: 162.61 g/mol

It is critical to distinguish this compound from its isomer, 2-Chloro-4-fluorobenzenethiol (CAS: 175277-99-3), as the substitution pattern significantly influences reactivity and the subsequent biological activity of its derivatives. Always verify the CAS number with the supplier to ensure the procurement of the correct isomer for your synthetic route.

Caption: Structure of 4-Chloro-2-fluorobenzenethiol.

Section 2: Commercial Suppliers and Procurement

4-Chloro-2-fluorobenzenethiol is available from a select number of specialized chemical suppliers. These vendors typically cater to the research and development sector, offering the compound in quantities ranging from milligrams to several grams. For larger, pilot-scale, or commercial quantities, inquiries into custom synthesis capabilities are often necessary.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Oakwood Chemical | 73129-12-1 | Not specified | 250mg, 1g, 5g, 25g | A well-established US-based supplier of fine organic chemicals.[1] |

| Matrix Scientific | 73129-12-1 | Not specified | Inquire | US-based supplier known for a diverse range of building blocks. |

| Ambeed | 73129-12-1 | Not specified | Inquire | A global supplier with a broad catalog of research chemicals. |

Procurement Strategy: When sourcing this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify purity and confirm the identity via spectroscopic data (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry). Given the potential for isomeric confusion, NMR is particularly critical to confirm the substitution pattern.

Section 3: Synthesis and Physicochemical Properties

The synthesis of substituted thiophenols can be approached through several established routes. While specific literature for the synthesis of 4-Chloro-2-fluorobenzenethiol is not abundant, a common and effective method for analogous compounds involves a multi-step sequence starting from a corresponding aniline or benzenesulfonyl chloride.

A plausible synthetic pathway could involve the diazotization of 4-chloro-2-fluoroaniline, followed by conversion of the diazonium salt to the thiol. The Sandmeyer-type reaction, using a sulfur-based nucleophile, is a well-established method for this transformation.[2] Alternatively, reduction of the corresponding 4-chloro-2-fluorobenzenesulfonyl chloride is a viable route.[3]

Caption: Plausible diazotization route to 4-Chloro-2-fluorobenzenethiol.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 162.61 g/mol | Oakwood Chemical[4] |

| Molecular Formula | C₆H₄ClFS | Oakwood Chemical[4] |

| Physical State | Presumed liquid at STP | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF). | N/A |

Section 4: Applications in Drug Development & Medicinal Chemistry

The true value of 4-Chloro-2-fluorobenzenethiol lies in its application as a nucleophilic building block in the synthesis of diaryl sulfides and related structures, which are prevalent in many biologically active molecules. The thiol group is a potent nucleophile, readily participating in reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Causality of Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The thiol (or more commonly, the thiolate formed in situ with a base) can displace a leaving group (e.g., another halogen) on an electron-deficient aromatic or heteroaromatic ring.[5][6][7] The presence of the ortho-fluorine and para-chlorine atoms on the benzenethiol ring itself modulates the nucleophilicity of the sulfur atom and influences the conformational properties of the final product. The choice of a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, or Cs₂CO₃) is critical to deprotonate the thiol without competing in the substitution reaction. Aprotic polar solvents like DMF or DMSO are typically chosen to solvate the cation of the base and enhance the nucleophilicity of the thiolate.

Caption: General workflow for an SNAr reaction.

This reactivity makes it a key component for synthesizing molecules targeting a range of therapeutic areas. For instance, diaryl sulfide moieties are found in various kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs, where the sulfur linkage acts as a flexible and metabolically stable hinge between two aromatic systems.

Section 5: Field-Proven Experimental Protocol: S-Arylation via SNAr

The following protocol is a self-validating, representative procedure for the S-arylation of an activated aryl chloride using 4-Chloro-2-fluorobenzenethiol. This protocol is based on well-established methodologies for SNAr reactions.

Objective: To synthesize a diaryl sulfide via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-2-fluorobenzenethiol (1.0 eq)

-

Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the activated aryl halide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

-

Nucleophile Addition: Add 4-Chloro-2-fluorobenzenethiol (1.0 eq) to the reaction mixture via syringe.

-

Expert Insight: The thiol is added after the base and electrophile to ensure the immediate formation of the reactive thiolate in the presence of the substrate, minimizing potential side reactions or degradation of the thiolate.

-

-

Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Trustworthiness Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for unambiguously tracking the disappearance of the limiting reagent and the appearance of the product spot.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl sulfide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

4-Chloro-2-fluorobenzenethiol is a specialized but valuable reagent for drug discovery professionals. Its unique substitution pattern offers a tool for fine-tuning the steric and electronic properties of lead compounds. While its commercial availability is limited to select suppliers, its utility in constructing diaryl sulfide linkages via robust reactions like SNAr makes it an important building block for the synthesis of complex pharmaceutical targets. Careful sourcing and verification of its identity are critical first steps for its successful integration into any synthetic campaign.

References

-

Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. Journal of Organic Chemistry, 31(12), 3980–3984. [Link]

-

Oakwood Chemical. (n.d.). 4-Chloro-2-fluorobenzenethiol. Retrieved February 7, 2026, from [Link]

- Bayer AG. (1995). Process for the preparation of 4-fluorothiophenol.

-

Wikipedia contributors. (2023, December 29). Diazonium compound. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

McMurry, J. (2023). Nucleophilic Aromatic Substitution. In Organic Chemistry (10th ed.). OpenStax. [Link]

-

Oakwood Chemical. (n.d.). Biochemical Products, Reagents, and Compounds. Retrieved February 7, 2026, from [Link]

-

Wang, H., et al. (2020). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews, 405, 213127. [Link]

-

Verlee, M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(5), 1271-1280. [Link]

Sources

- 1. Oakwood Chemical [oakwoodchemical.com]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 4-Chloro-2-fluorobenzenethiol from 3-chloroaniline

An Application Note for the Multi-Step Synthesis of 4-Chloro-2-fluorobenzenethiol from 3-Chloroaniline

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the multi-step synthesis of 4-chloro-2-fluorobenzenethiol, a crucial building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 3-chloroaniline, and proceeds through a strategic sequence of reactions including electrophilic nitration, a Schiemann reaction for fluorination, reduction of the nitro group, and a subsequent Leuckart thiophenol reaction. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and in-process validation checkpoints to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

4-Chloro-2-fluorobenzenethiol is a valuable intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a thiol group for further functionalization and halogen atoms that can modulate pharmacokinetic properties, makes it a sought-after component in drug discovery. The synthesis from 3-chloroaniline is a non-trivial transformation that requires careful strategic planning to install the substituents with the correct regiochemistry.

The selected synthetic pathway is a robust, four-stage process designed for efficiency and control:

-

Nitration of 3-Chloroaniline: Introduction of a nitro group, which will later be reduced to the amine necessary for the subsequent thiolation step. The directing effects of the existing chloro and amino groups are leveraged to achieve the desired substitution pattern.

-

Schiemann Reaction: This classic transformation is employed to replace an amino group with fluorine. It involves the diazotization of an aniline derivative to form a stable diazonium fluoroborate salt, which is then thermally decomposed to yield the fluoroaromatic compound.

-

Reduction of the Nitro Group: The nitro-intermediate is reduced to the corresponding 4-chloro-2-fluoroaniline. This step prepares the molecule for the final introduction of the thiol group.

-

Leuckart Thiophenol Reaction: This reliable method converts the newly formed aniline into the target thiophenol. The process involves diazotization, followed by reaction with a xanthate salt and subsequent hydrolysis to yield the final product.[1][2]

This strategic sequence ensures high regioselectivity and leverages well-established, scalable reactions, making it suitable for laboratory and potential pilot-scale synthesis.

Overall Synthetic Workflow

The entire synthetic pathway is visualized below, outlining the transformation from the starting material through key intermediates to the final product.

Caption: Overall multi-step synthetic pathway from 3-chloroaniline.

Experimental Protocols and Methodologies

Safety Precaution: This synthesis involves strong acids, nitrating agents, potentially explosive diazonium salts, and malodorous thiols. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves.

Part 1: Synthesis of 4-Chloro-2-fluoroaniline

This part covers the first three stages of the synthesis to generate the key aniline intermediate.

Step 1: Synthesis of 5-Chloro-2-nitroaniline

-

Rationale: The nitration of 3-chloroaniline is directed by both the activating, ortho-para directing amino group and the deactivating, ortho-para directing chloro group. The major product formed under controlled conditions is 5-chloro-2-nitroaniline, which sets the correct substitution pattern for the subsequent steps. Sulfuric acid serves as both the solvent and the catalyst.

-

Protocol:

-

Carefully add concentrated sulfuric acid (150 mL) to a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 3-chloroaniline (25.5 g, 0.2 mol) to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (50 mL) to concentrated nitric acid (15.1 mL, ~0.36 mol) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 5-10 °C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of concentrated aqueous ammonia until the pH is ~7-8. The product will precipitate as a yellow solid.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize from ethanol to obtain pure 5-chloro-2-nitroaniline.

-

Step 2: Synthesis of 4-Chloro-2-fluoronitrobenzene via Schiemann Reaction

-

Rationale: The Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring. The aniline is first converted to a diazonium salt, which is then precipitated with a non-nucleophilic counter-ion, typically tetrafluoroborate.[3] Thermal decomposition of this stable salt releases nitrogen gas and generates an aryl cation, which then abstracts a fluoride ion from the counter-ion.

-

Protocol:

-

Suspend 5-chloro-2-nitroaniline (17.2 g, 0.1 mol) in a solution of tetrafluoroboric acid (48% aqueous solution, 60 mL) in a 250 mL beaker, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL water) dropwise.[4] Maintain the temperature below 5 °C and monitor for a positive starch-iodide test to indicate a slight excess of nitrous acid.

-

Stir for 30 minutes after addition. The diazonium tetrafluoroborate salt will precipitate.

-

Filter the precipitate, wash with cold 5% tetrafluoroboric acid, then with cold methanol, and finally with diethyl ether. Dry the salt in a desiccator. Caution: Diazonium salts can be explosive when dry. Handle with care and avoid friction or shock.

-

Gently heat the dry diazonium salt in a flask until gas evolution ceases. The thermal decomposition will yield the crude product as a dark oil.[3]

-

Purify the product by vacuum distillation to yield 4-chloro-2-fluoronitrobenzene as a light-yellow liquid.

-

Step 3: Synthesis of 4-Chloro-2-fluoroaniline

-

Rationale: The reduction of the nitro group to an amine is a standard transformation. Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and economical method known as the Béchamp reduction. It is generally safer and more scalable than catalytic hydrogenation for this substrate.

-

Protocol:

-

Set up a 500 mL flask with a mechanical stirrer and reflux condenser. Add iron powder (28 g, 0.5 mol), ammonium chloride (2.5 g), water (50 mL), and ethanol (100 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of 4-chloro-2-fluoronitrobenzene (17.5 g, 0.1 mol) in ethanol (50 mL) dropwise over 30-45 minutes.

-

After the addition, continue to reflux for 3-4 hours until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.

-

Filter the hot reaction mixture through a pad of celite to remove the iron oxides. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-fluoroaniline. Purify by vacuum distillation.[5]

-

Part 2: Synthesis of 4-Chloro-2-fluorobenzenethiol

This final stage employs the Leuckart thiophenol reaction.

Caption: Experimental workflow for the Leuckart thiophenol reaction.

-

Rationale: This reaction proceeds via a diazonium salt, which then reacts with a sulfur nucleophile, potassium ethyl xanthate, to form an aryl xanthate intermediate.[6] This intermediate is subsequently hydrolyzed under basic conditions to yield the thiophenolate anion, which upon acidification gives the final thiophenol product.[7][8] It is critical to add the diazonium salt solution to the warm xanthate solution to ensure the unstable diazonium salt reacts as it is added, preventing its accumulation which can be hazardous.[9]

-

Protocol:

-

Diazotization: Dissolve 4-chloro-2-fluoroaniline (14.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition.

-

Xanthate Reaction: In a separate larger flask (e.g., 1 L), dissolve potassium ethyl xanthate (17.6 g, 0.11 mol) in water (100 mL) and warm the solution to 50-60 °C.

-

Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature at 50-60 °C during the addition.

-

After the addition is complete, stir the mixture at 60 °C for 1 hour, then cool to room temperature. The intermediate aryl xanthate will separate as an oil.

-

Hydrolysis: Add a solution of sodium hydroxide (20 g, 0.5 mol) in water (100 mL) to the reaction mixture. Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate ester.

-

Cool the reaction mixture and acidify carefully with concentrated hydrochloric acid to pH ~1.

-

Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 4-chloro-2-fluorobenzenethiol.

-

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis.

| Step | Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles | Key Reagent(s) | Product | Expected Yield (%) |

| 1 | 3-Chloroaniline | 127.57 | 25.5 | 0.2 | HNO₃, H₂SO₄ | 5-Chloro-2-nitroaniline | 75-85% |

| 2 | 5-Chloro-2-nitroaniline | 172.56 | 17.2 | 0.1 | HBF₄, NaNO₂ | 4-Chloro-2-fluoronitrobenzene | 60-70% |

| 3 | 4-Chloro-2-fluoronitrobenzene | 175.55 | 17.5 | 0.1 | Fe, NH₄Cl | 4-Chloro-2-fluoroaniline | 80-90% |

| 4 | 4-Chloro-2-fluoroaniline | 145.57 | 14.5 | 0.1 | NaNO₂, KEX, NaOH | 4-Chloro-2-fluorobenzenethiol | 70-80% |

Characterization of Final Product (4-Chloro-2-fluorobenzenethiol):

-

Appearance: Colorless to pale yellow liquid.

-

¹H NMR (CDCl₃): Chemical shifts (δ) and coupling constants (J) consistent with the structure. Expect aromatic protons in the range of 7.0-7.4 ppm and a thiol proton (broad singlet) around 3.5-4.0 ppm.

-

¹³C NMR (CDCl₃): Peaks corresponding to the six aromatic carbons, with characteristic C-F and C-Cl couplings.

-

GC-MS: Purity assessment and mass-to-charge ratio (m/z) corresponding to the molecular weight (162.6 g/mol ) and expected fragmentation pattern.

-

FT-IR (neat): Characteristic absorptions for Ar-H, C-F, C-Cl, and S-H stretching vibrations.

Conclusion

This application note details a robust and reproducible multi-step synthesis for 4-chloro-2-fluorobenzenethiol starting from 3-chloroaniline. By following the outlined protocols, which include clear rationales for each chemical step and critical safety information, researchers can reliably produce this important synthetic intermediate. The self-validating nature of the guide, with its emphasis on in-process controls and characterization, ensures that professionals in drug development and chemical research can achieve high-purity material for their downstream applications.

References

- Google Patents. (n.d.). Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (Patent No. CN1398846A).

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Production of 4-fluorothiophenol. (Patent No. JPH083130A).

- Google Patents. (n.d.). Synthesis method of m-fluoroaniline. (Patent No. CN102173995B).

-

ResearchGate. (n.d.). A new approach for the synthesis of 4-chloro-2-fluoronitrobenzene. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation of thiophenols from phenols. (Patent No. US4754072A).

- Google Patents. (n.d.). Process for the preparation of 4-fluorothiophenol. (Patent No. US5659088A).

- Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines. (Patent No. US20160318853A1).

-

Wikipedia. (n.d.). Diazonium compound. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Potassium Ethyl Xanthate Uses & Reactions. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (1999). Hydrolysis and aminolysis of alkyl xanthate esters and cellulose analogues. Canadian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). The preparation method of xanthates. (Patent No. CN105384669B).

-

PubMed. (2015). Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2024). The diazotization process. Retrieved February 7, 2026, from [Link]

-

Wiley Online Library. (n.d.). Leuckart Thiophenol Reaction. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved February 7, 2026, from [Link]

-

Nature. (2023). Synthetic exploration of electrophilic xanthylation via powerful N-xanthylphthalimides. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Xanthates. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Leuckart thiophenol/thioether synthesis. Retrieved February 7, 2026, from [Link]

-

University of Edinburgh Research Explorer. (2008). Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Retrieved February 7, 2026, from [Link]

-

Preprints.org. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved February 7, 2026, from [Link]

Sources

- 1. Diazonium compound - Wikipedia [en.wikipedia.org]

- 2. Leuckart Thiophenol Reaction [drugfuture.com]

- 3. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. scribd.com [scribd.com]

- 7. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Utilization of 4-Chloro-2-fluorobenzenethiol in Heterocyclic Scaffold Synthesis

Executive Summary

4-Chloro-2-fluorobenzenethiol (CAS: 177985-27-0) is a high-value organosulfur building block used extensively in the synthesis of thioether-based pharmacophores. Its unique substitution pattern offers a dual advantage: the ortho-fluorine atom modulates metabolic stability and lipophilicity, while the para-chlorine serves as a latent handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides validated protocols for utilizing this reagent in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed C-S coupling. It addresses the specific challenges posed by its enhanced acidity (pKa < 6.0) and susceptibility to oxidative dimerization.

Chemical Profile & Reactivity Logic

Structural Analysis

The reactivity of 4-Chloro-2-fluorobenzenethiol is defined by the electronic interplay of its substituents:

-

Thiol Group (-SH): The primary nucleophile.

-

2-Fluoro Substituent: Inductively electron-withdrawing (-I). It significantly lowers the pKa of the thiol proton compared to thiophenol (pKa ~6.6), making it ionizable by weak bases (e.g., K2CO3, NaHCO3).

-

4-Chloro Substituent: Provides a secondary electronic withdrawal and serves as a orthogonal reactive site.

The "Acidity Trap"

Because 4-Chloro-2-fluorobenzenethiol is more acidic than standard thiophenols (estimated pKa ~5.5–5.8), the resulting thiolate anion is highly stable but less basic.

-

Implication: In SNAr reactions, this thiolate is an excellent leaving group. If the reaction temperature is too high, the reaction can become reversible.

-

Solution: Use mild bases and moderate temperatures to favor kinetic product formation.

Application 1: Chemoselective SNAr Arylation

Target: Synthesis of biaryl sulfides using electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines).

Reaction Logic

The thiolate anion attacks the electron-deficient ring at the position of the leaving group (Cl/Br). The ortho-fluorine on the thiol scaffold remains intact due to the higher bond strength of C-F compared to the C-Cl bond on the electrophile.

Validated Protocol

Reagents:

-

Nucleophile: 4-Chloro-2-fluorobenzenethiol (1.0 equiv)

-

Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)

-

Base: Potassium Carbonate (K2CO3) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with K2CO3 and anhydrous MeCN under a nitrogen atmosphere.

-

Activation: Add 4-Chloro-2-fluorobenzenethiol dropwise at 0°C. Stir for 15 minutes. Visual Cue: The solution may turn slight yellow as the thiolate forms.

-

Addition: Add 2,4-Dichloropyrimidine solution dropwise.

-

Note: SNAr on 2,4-dichloropyrimidine typically favors the C4 position due to steric and electronic factors.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC/TLC.

-

Endpoint: Disappearance of thiol peak.

-

-

Quench: Dilute with water and extract with Ethyl Acetate.

-

Purification: Recrystallization or Column Chromatography.

Data Table 1: Solvent Effects on Conversion

| Solvent | Temperature | Time | Yield (%) | Notes |

| DMF | 25°C | 2 h | 92% | Fast, but harder to remove solvent. |

| MeCN | 60°C | 4 h | 88% | Easier workup; cleaner profile. |

| THF | 60°C | 12 h | 65% | Poor solubility of K2CO3 slows reaction. |

Application 2: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)

Target: Coupling with unactivated aryl chlorides or bromides where SNAr is impossible.

Mechanistic Insight

Unlike SNAr, this pathway involves Oxidative Addition of the aryl halide to Pd(0), followed by Transmetalation with the thiolate.

-

Critical Factor: Reductive Elimination of C-S bonds can be difficult. Bis-phosphine ligands with wide bite angles (e.g., Xantphos) are essential to force the Pd center into a geometry that favors elimination.

Validated Protocol

Reagents:

-

Substrate: 4-Bromoanisole (1.0 equiv)

-

Thiol: 4-Chloro-2-fluorobenzenethiol (1.05 equiv)

-

Catalyst: Pd2(dba)3 (2.5 mol%)

-

Ligand: Xantphos (5 mol%)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under strict Ar flow, mix Pd2(dba)3 and Xantphos in degassed Dioxane. Stir 10 mins until solution turns deep orange/red.

-

Substrate Addition: Add the aryl bromide and the thiol.

-

Base Addition: Add DIPEA.

-

Heating: Heat to 100°C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Critical Control Points & Troubleshooting

Disulfide Management

The most common impurity is the disulfide dimer: Bis(4-chloro-2-fluorophenyl)disulfide .

-

Cause: Trace oxygen in the presence of base.

-

Prevention:

-

Strictly degas all solvents (sparge with N2 for 20 mins).

-

Add a reducing agent like Triphenylphosphine (PPh3, 0.1 equiv) if the product is stable to it, to reduce any disulfide formed back to the thiol in situ.

-

Regioselectivity (The "C2 vs C4" Switch)

When reacting with 2,4-dihalopyrimidines:

-

Standard SNAr (Base only): Favors C4 substitution (sterically more accessible, intermediate stabilized by N3).

-

Pd-Catalyzed (Bulky Ligand): Can favor C2 substitution. The bulky ligand directs the oxidative addition to the less sterically hindered C-Cl bond, or the mechanism shifts to favor the more acidic site.

Visualizations

Reaction Landscape

This diagram illustrates the divergent synthetic pathways available for 4-Chloro-2-fluorobenzenethiol.

Figure 1: Divergent synthetic utility of 4-Chloro-2-fluorobenzenethiol in medicinal chemistry workflows.

Mechanism of SNAr

Detailed logic of the thiolate attack on a chloropyrimidine scaffold.

Figure 2: Kinetic pathway for the SNAr reaction between the thiolate and an activated electrophile.

References

-

Nucleophilic Aromatic Substitution of Polyfluoroarenes. MDPI. (Discusses the reactivity of fluorinated rings and SNAr mechanisms).

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC - NIH. (Detailed study on regioselectivity involving thiols and pyrimidines).

-

Thiophenol Properties and Acidity. Wikipedia/RSC. (General grounding on thiophenol pKa and reactivity trends).

-

Organocatalyzed synthesis of fluorinated poly(aryl thioethers). Nature Communications. (Demonstrates the use of fluorinated benzenethiols in polymerization and coupling). [1]

Sources

Role of 4-Chloro-2-fluorobenzenethiol in agrochemical synthesis

Application Note: 4-Chloro-2-fluorobenzenethiol in Agrochemical Synthesis

Abstract

This technical guide details the synthetic utility of 4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) as a high-value scaffold in the development of next-generation agrochemicals.[1][2] Focusing on its role as a nucleophilic building block, this document provides validated protocols for S-alkylation and oxidative chlorination—two critical pathways for synthesizing thioether herbicides and sulfonylurea precursors.[1][2] We analyze the structural advantages of the 2-fluoro-4-chloro substitution pattern in enhancing metabolic stability and lipophilicity, supported by mechanistic insights and step-by-step experimental procedures.[1][2]

Introduction: The Fluorine-Thiol Advantage[1][2]

In modern agrochemistry, the incorporation of fluorine into aromatic scaffolds is a strategic design choice to modulate physicochemical properties. 4-Chloro-2-fluorobenzenethiol represents a "privileged structure" due to two synergistic features:

-

The Metabolic Blockade (2-Fluoro-4-Chloro Motif):

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism at the ortho position. This extends the half-life of the active ingredient within the plant or pest.[2]

-

Lipophilicity: The halogen substitution increases the partition coefficient (LogP), facilitating the penetration of the active compound through the waxy cuticle of leaves or the exoskeletons of insects [1].

-

-

The Nucleophilic Handle (-SH):

Strategic Reaction Pathways

The following diagram illustrates the three primary divergent pathways for this scaffold in agrochemical synthesis.

Figure 1: Divergent synthetic pathways for 4-Chloro-2-fluorobenzenethiol. The thiol serves as the central node for generating diverse agrochemical classes.

Application I: Synthesis of Thioether Herbicides (S-Alkylation)

Context: Thioether linkages are common in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. The reaction involves the nucleophilic attack of the thiolate anion on an

Mechanism & Causality

The thiol proton is acidic (

Protocol: S-Alkylation with Methyl Bromoacetate

Objective: Synthesis of Methyl 2-((4-chloro-2-fluorophenyl)thio)acetate.

Reagents:

-

Methyl bromoacetate (1.1 eq)[1]

-

Potassium Carbonate (

) (1.5 eq)[1] -

Acetone (Reagent Grade, 0.5 M concentration)

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 4-Chloro-2-fluorobenzenethiol (10 mmol) and dry Acetone (20 mL).

-

Deprotonation: Add anhydrous

(15 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may yellow slightly as the thiolate forms. -

Addition: Cool the mixture to 0°C (ice bath) to minimize side reactions. Dropwise add Methyl bromoacetate (11 mmol) over 10 minutes.

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The thiol spot (

) should disappear; the product spot (

-

-

Workup: Filter off the inorganic salts (

).[1] Concentrate the filtrate under reduced pressure. -

Purification: The residue is typically pure enough for downstream use. If necessary, recrystallize from Hexane/Ethanol.[1][2]

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | 92–96% |

| Purity (HPLC) | >98% |

| Appearance | White to off-white crystalline solid |

| Key Impurity | Disulfide (avoid by using inert atmosphere if scale >10g) |[1][2]

Application II: Oxidative Chlorination to Sulfonyl Chlorides

Context: Sulfonyl chlorides are the obligate precursors for Sulfonylurea herbicides and Sulfonamide fungicides . Converting the thiol directly to the sulfonyl chloride is more efficient than the traditional route (diazotization of anilines).

Protocol: NCS-Mediated Oxidative Chlorination (Lab Scale)

Safety Note: This reaction generates HCl gas.[2] Perform in a well-ventilated fume hood.

Reagents:

-

2M HCl (aq) / Acetonitrile (1:5 ratio)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the thiol (5 mmol) in Acetonitrile (25 mL). Cool to 0°C.[2]

-

Reagent Addition: Add NCS (15 mmol) portion-wise over 20 minutes. Caution: Exothermic.

-

Acidification: Slowly add 2M HCl (5 mL). The acid catalyzes the oxidation of the intermediate sulfenyl chloride to the sulfonyl chloride [2].

-

Stirring: Maintain at 0–5°C for 1 hour, then warm to room temperature for 1 hour.

-

Quench & Extraction: Dilute with water (50 mL) and extract with Dichloromethane (3 x 20 mL).

-

Isolation: Wash organics with brine, dry over

, and concentrate. Note: Sulfonyl chlorides are hydrolytically unstable; store under

Visualizing the S-Alkylation Workflow

The following diagram details the specific logic flow for the synthesis of thioether herbicide intermediates, highlighting critical decision points.

Figure 2: Decision logic for the S-alkylation protocol. Inert atmosphere is recommended to prevent oxidative dimerization.

Storage and Stability

-

Oxidation Sensitivity: Thiols are prone to air oxidation, forming disulfides (4,4'-dichloro-2,2'-difluorodiphenyl disulfide).[1][2]

-

Recommendation: Store pure 4-Chloro-2-fluorobenzenethiol at 2–8°C under an Argon or Nitrogen atmosphere.

-

Odor Control: All glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize odor.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1][2]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2] Direct Conversion of Thiols to Sulfonyl Chlorides Using N-Chlorosuccinimide.[2] Synlett, 2009(17), 2773–2776.[1][2]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

-

Laufer, R. J. (1967).[1][2] Preparation of Chlorothiophenols. U.S. Patent 3,331,205.[2][3]

Sources

Polymerization of 4-Chloro-2-fluorobenzenethiol Derivatives: A Detailed Guide to Synthesis and Application

For Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the polymerization of 4-chloro-2-fluorobenzenethiol and its derivatives. It is designed to equip researchers and professionals in drug development and materials science with the necessary knowledge to synthesize and utilize polymers derived from this versatile monomer. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the potential applications of the resulting polymers.

Introduction: The Promise of Halogenated Poly(phenylene sulfide)s

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and inherent flame retardancy.[1][2] The incorporation of halogen atoms, such as chlorine and fluorine, into the polymer backbone can further enhance these properties and introduce new functionalities. 4-Chloro-2-fluorobenzenethiol is a particularly interesting monomer as it offers multiple reactive sites, allowing for various polymerization strategies to produce tailored materials. The resulting poly(4-chloro-2-fluorophenylene sulfide) is a promising candidate for applications in demanding environments, including advanced coatings, high-performance composites, and specialty membranes.[1][3]

Mechanistic Insights: Pathways to Polymerization

Two primary mechanistic pathways can be exploited for the polymerization of 4-chloro-2-fluorobenzenethiol: Nucleophilic Aromatic Substitution (SNA r) and Oxidative Polymerization . The choice of pathway dictates the reaction conditions and can influence the final properties of the polymer.

Nucleophilic Aromatic Substitution (SNA r) Self-Condensation

In this pathway, the thiol group of one monomer molecule, after deprotonation by a base, acts as a nucleophile and attacks the aromatic ring of another monomer. This results in the displacement of one of the halogen atoms as a leaving group.

A critical consideration in this reaction is the identity of the leaving group. In the case of 4-chloro-2-fluorobenzenethiol, both chlorine and fluorine are potential leaving groups. Contrary to what is observed in aliphatic SN2 reactions, in nucleophilic aromatic substitution, fluorine is generally a better leaving group than chlorine.[4][5] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.[4][6]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled and the aromaticity of the ring is restored.[7]

Caption: SNA r Polymerization Mechanism.

Oxidative Polymerization

This method involves the oxidation of the thiol group to a thiyl radical. These highly reactive radicals can then couple with each other or attack the aromatic ring of another monomer to propagate the polymer chain. This process is typically initiated by a chemical oxidant or electrochemically.

The initiation step involves the formation of a thiyl radical from the benzenethiol derivative. Propagation can then occur through either radical-radical coupling to form a disulfide bond, which may rearrange, or by a radical aromatic substitution mechanism. Termination can occur through various radical combination or disproportionation reactions.

Caption: Oxidative Polymerization Workflow.

Application Notes and Protocols

The following protocols are provided as a starting point for the synthesis of poly(4-chloro-2-fluorophenylene sulfide). As with any chemical synthesis, all procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of the Monomer: 4-Chloro-2-fluorobenzenethiol

A reliable synthesis of the starting material is crucial. While not commercially available in large quantities, it can be synthesized from 4-chloro-2-fluoroaniline via a diazonium salt intermediate, followed by reaction with a sulfur source.

Protocol 1: Polymerization via Nucleophilic Aromatic Substitution (Self-Condensation)

This protocol is designed to favor the SNA r mechanism, leading to a linear polymer.

Materials:

-

4-Chloro-2-fluorobenzenethiol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet and outlet (bubbler)

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Assemble the three-necked flask with a condenser, magnetic stirrer, and a nitrogen inlet. Ensure the system is dry.

-

Reagent Addition: To the flask, add 4-chloro-2-fluorobenzenethiol (1 equivalent) and anhydrous DMF (to achieve a monomer concentration of approximately 1 M).

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any oxygen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the polymer. The reaction is typically allowed to proceed for 12-24 hours.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a 1:1 mixture of methanol and deionized water. The polymer should precipitate as a solid.

-

Purification:

-

Collect the polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer sequentially with deionized water, 1 M HCl, and then again with deionized water until the filtrate is neutral.

-

Finally, wash with methanol to remove any remaining low molecular weight oligomers and solvent.

-

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Table 1: Typical Reaction Parameters for SNA r Polymerization

| Parameter | Value |

| Monomer Concentration | ~1 M in DMF |

| Base | K₂CO₃ (1.1 eq) |

| Temperature | 150-160 °C |

| Reaction Time | 12-24 hours |

| Precipitation Solvent | Methanol/Water (1:1) |

| Expected Yield | > 80% |

Protocol 2: Oxidative Polymerization

This protocol utilizes an oxidant to initiate the polymerization through a radical mechanism.

Materials:

-

4-Chloro-2-fluorobenzenethiol

-

Iron(III) chloride (FeCl₃), anhydrous

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol

-

Deionized water

Equipment:

-

Schlenk flask or a round-bottom flask with a side arm

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet and outlet

-

Syringes for reagent transfer

Procedure:

-

Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask and seal with a septum.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Monomer Solution: Under a positive pressure of inert gas, dissolve 4-chloro-2-fluorobenzenethiol (1 equivalent) in anhydrous chloroform or dichloromethane to make a 0.1 M solution.

-

Oxidant Solution: In a separate dry flask under an inert atmosphere, prepare a solution of anhydrous iron(III) chloride (2.5 equivalents) in the same solvent.

-

Reaction: Slowly add the oxidant solution to the stirred monomer solution at room temperature over a period of 30 minutes. The reaction is often exothermic. The mixture will typically darken as the polymerization proceeds.

-

Reaction Time: Continue stirring at room temperature for 12-24 hours.

-

Quenching and Precipitation: Quench the reaction by slowly adding methanol. This will precipitate the polymer.

-

Purification:

-

Collect the polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove the iron salts and any unreacted monomer.

-

Further wash with deionized water.

-

-

Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Table 2: Typical Reaction Parameters for Oxidative Polymerization

| Parameter | Value |

| Monomer Concentration | ~0.1 M in CHCl₃ or CH₂Cl₂ |

| Oxidant | FeCl₃ (2.5 eq) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Quenching/Precipitation | Methanol |

| Expected Yield | > 70% |

Polymer Characterization

The synthesized poly(4-chloro-2-fluorophenylene sulfide) should be characterized to determine its structure, molecular weight, and thermal properties.

-

Spectroscopic Analysis:

-

FT-IR (Fourier Transform Infrared) Spectroscopy: To confirm the presence of characteristic functional groups and the disappearance of the S-H bond.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the polymer structure. Due to the generally poor solubility of PPS derivatives, high-temperature NMR may be required.[1]

-

-

Molecular Weight Determination:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This may require a high-temperature GPC system with a suitable solvent like 1-chloronaphthalene.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[8]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology (amorphous vs. semi-crystalline).[8]

-

Potential Applications

The unique combination of properties of poly(4-chloro-2-fluorophenylene sulfide) makes it a candidate for several advanced applications:

-

High-Performance Coatings: Its excellent chemical and thermal resistance makes it suitable for protective coatings in harsh industrial environments.[9]

-

Advanced Composites: As a matrix material for fiber-reinforced composites used in the aerospace and automotive industries.[2]

-

Membranes for Separation: The polymer's chemical inertness is advantageous for fabricating membranes for gas separation or filtration in aggressive chemical streams.[3]

-

Electronic Encapsulation: Its dielectric properties and thermal stability are beneficial for encapsulating electronic components.[2]

Conclusion

The polymerization of 4-chloro-2-fluorobenzenethiol offers a pathway to novel halogenated poly(phenylene sulfide)s with potentially enhanced properties. By understanding the underlying reaction mechanisms of nucleophilic aromatic substitution and oxidative polymerization, researchers can tailor the synthesis to achieve desired material characteristics. The detailed protocols provided in this guide serve as a robust starting point for the exploration of this promising class of polymers and their applications in various high-technology fields.

References

-

Chem LibreTexts. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

-

CureFFI.org. (2015). Organic chemistry 29: Aromaticity - nucleophilic aromatic substitution, benzyne. Retrieved from [Link]

-

Reddit. (2020). Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? Retrieved from [Link]

-

MDPI. (2021). Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. Retrieved from [Link]

-

Wikipedia. (2023). Polyphenylene sulfide. Retrieved from [Link]

-

Elsevier. (1999). Redox polymerization. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. Retrieved from [Link]

- Google Patents. (2017). Low temperature radical initiator system and processes making use thereof.

-

Mitsubishi Chemical Group. (n.d.). PPS plastics - Polyphenylene sulfide properties & applications. Retrieved from [Link]

-

ResearchGate. (2017). Morphology and properties of polyphenylene sulfide (PPS)/polyvinylidene fluoride (PVDF) polymer alloys by melt blending. Retrieved from [Link]

-

ResearchGate. (2015). Study of crystallization behavior of poly(phenylene sulfide). Retrieved from [Link]

-

YouTube. (2019). Polyphenylene sulfide (15). Retrieved from [Link]

Sources

- 1. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]

- 2. PPS plastics - Polyphenylene sulfide properties & applications | MCG [mcam.com]

- 3. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Organic chemistry 29: Aromaticity - nucleophilic aromatic substitution, benzyne [cureffi.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Note: 4-Chloro-2-fluorobenzenethiol (CFBT) as a Modular Scaffold

The following Application Note is a technical guide for the utilization of 4-Chloro-2-fluorobenzenethiol (CFBT) in medicinal chemistry and complex molecule synthesis.

CAS: Formula: C₆H₄ClFS MW: 162.61 g/mol Role: Trifunctional Building Block (Nucleophile, Electrophile, Bioisostere)[1]

Executive Summary & Chemical Logic

4-Chloro-2-fluorobenzenethiol (CFBT) is a high-value intermediate distinguished by its "Dual-Handle" architecture. Unlike simple thiophenols, CFBT integrates three distinct reactivity vectors into a single benzene core, allowing for sequential, orthogonal functionalization.

The "Tri-Vector" Reactivity Profile

-

Vector A (Thiol - SH): The primary nucleophile. The ortho-fluorine atom inductively withdraws electron density, lowering the pKₐ of the thiol (approx. 5.8–6.2) compared to thiophenol (pKₐ ~6.6). This enhances its reactivity in SNAr and alkylation reactions under mild basic conditions while increasing oxidative sensitivity.

-

Vector B (Chlorine - Cl): A latent electrophile at the para position. Once the sulfur is anchored (protected or alkylated), the chlorine atom becomes a viable handle for Transition Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Vector C (Fluorine - F): A metabolic modulator. Positioned ortho to the sulfur, it blocks metabolic oxidation at the sensitive C2 position and modulates the lipophilicity (LogP) of the final drug candidate.

Critical Handling & Pre-Activation

Safety Warning: CFBT is a potent stench agent and skin irritant. All operations must be conducted in a well-ventilated fume hood with a bleach trap (10% NaOCl) for neutralizing equipment.

Disulfide Management

Commercial batches of CFBT often contain 5–15% of the oxidized disulfide dimer (1,2-bis(4-chloro-2-fluorophenyl)disulfane). For precision catalysis or stoichiometric reactions, a "Pre-Reduction" step is recommended.

Protocol: In-Situ Monomer Regeneration

-

Dissolve the commercial CFBT in MeOH/THF (1:1).

-

Stir at RT for 2 hours (Monitor by TLC/LCMS).

-

Filter zinc, extract with DCM, and proceed immediately to the coupling step.

Synthetic Application Workflows

Module A: The Thioether Gateway (S-Alkylation/Arylation)

This is the primary entry point for using CFBT. The thiol is reacted first to "anchor" the molecule, leaving the chlorine handle available for later diversification.

Protocol 1: High-Yield SNAr Displacement

Target: Synthesis of Heteroaryl-Thioethers (Common in Kinase Inhibitors/GLP-1 Agonists).

-

Reagents: CFBT (1.0 eq), Heteroaryl Chloride (e.g., 4-chloropyridine, 2-chloropyrimidine) (1.1 eq), DIPEA (2.5 eq).

-

Solvent: DMF or NMP (Anhydrous).

-

Conditions: 60°C – 90°C, 4–12 hours.

Step-by-Step Methodology:

-

Charge: In a dry vial, dissolve CFBT (1.0 mmol, 162 mg) in DMF (3 mL).

-

Base: Add DIPEA (2.5 mmol, 435 µL). Note: The solution may turn yellow due to thiolate formation.

-

Addition: Add the electrophile (Heteroaryl Chloride, 1.1 mmol) in one portion.

-

Reaction: Heat to 80°C. Monitor via LCMS for consumption of CFBT (RT ~1.8 min on C18).

-

Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl (aq) x3 to remove DMF. Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Mechanism Note: The ortho-fluorine stabilizes the thiolate anion, making it a "soft" nucleophile that resists side-reactions with "hard" electrophiles, improving chemoselectivity.

Module B: The Chlorine Handle (Pd-Catalyzed Diversification)

Once the sulfur is alkylated (forming a Thioether), the para-chlorine atom can be activated. This allows the CFBT moiety to serve as a "linker" between two complex scaffolds.

Protocol 2: Suzuki-Miyaura Coupling on the CFBT Core

Target: Biaryl formation (e.g., attaching a solubilizing tail or pharmacophore).

-

Substrate: S-Alkylated CFBT derivative (from Module A).

-

Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) or Pd(dppf)Cl₂ (for simpler cases).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq).

-

Base: K₃PO₄ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes. Sulfur residues can poison Pd; rigorous deoxygenation helps maintain catalyst life.

-

Assembly: Add Substrate (0.5 mmol), Boronic Acid (0.75 mmol), Base (1.5 mmol), and Catalyst to a microwave vial.

-

Seal & Heat: Cap under Argon. Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).

-

Filtration: Filter through a Celite pad to remove Pd black.

-

Scavenging: If residual Pd is detected, treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to remove leached metal.

Visualizing the Synthetic Logic

The following diagram illustrates the "Divergent Synthesis" capability of CFBT.

Figure 1: Divergent synthetic pathways for 4-Chloro-2-fluorobenzenethiol. The workflow prioritizes S-functionalization followed by Pd-catalyzed coupling at the chlorine position.

Medicinal Chemistry Applications (Case Studies)

Bioisosterism in GPCR Ligands

CFBT is used to synthesize GLP-1R agonists (e.g., aryl ether-substituted heterocycles). The thioether linkage often replaces an ether (-O-) linkage to improve metabolic stability against cytochrome P450 enzymes. The ortho-fluorine prevents ring hydroxylation, extending the half-life (T1/2) of the drug.

Lipophilicity Modulation[3][4]

-

H vs. F: Replacing a hydrogen with fluorine (at C2) increases lipophilicity (ΔLogP ≈ +0.25) and lowers the pKₐ of the thiol.

-

Cl Handle: The chlorine allows for the late-stage attachment of "solubilizing tails" (e.g., morpholine or piperazine via Buchwald coupling) to counteract the lipophilicity of the core.

Comparison of Building Blocks

| Property | Benzenethiol | 4-Fluorobenzenethiol | 4-Chloro-2-fluorobenzenethiol |

| Thiol pKₐ | ~6.6 | ~6.0 | ~5.8 (Most Acidic) |

| Nucleophilicity | High | Moderate | High (as Thiolate) |

| Metabolic Stability | Low | Moderate | High (Blocked C2/C4) |

| Coupling Handles | None | F (Hard) | Cl (Versatile) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759244, 4-Chloro-2-fluorobenzenethiol. Retrieved from [Link]

-

Google Patents (2024). Patent US20240067630A1: Aryl ether-substituted heterocyclic compounds as GLP1R agonists.[1] (Describes the reduction of the disulfide to the monomer). Retrieved from

-

Oakwood Chemical. Product Specification: 4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1).[1][4][5][6][7][8] Retrieved from [Link] (Search CAS: 73129-12-1)

Sources

- 1. Thianthrene, 2,7-dichloro | CAS#:60420-80-6 | Chemsrc [chemsrc.com]

- 2. AU2022335887A1 - Novel aryl ether substituted heterocyclic compound as glp1r agonist - Google Patents [patents.google.com]

- 3. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]

- 4. 1208076-25-8|4-Chloro-2,5-difluorobenzenethiol|BLD Pharm [bldpharm.com]

- 5. 175277-99-3|2-Chloro-4-fluorobenzenethiol|BLD Pharm [bldpharm.com]

- 6. 73129-12-1 Cas No. | 4-Chloro-2-fluorobenzenethiol | Matrix Scientific [matrixscientific.com]

- 7. CAS:73129-12-1 FT-0704011 4-chloro-2-fluorobenzenethiol Product Detail Information [finetechchem.com]

- 8. 4-Chloro-2-fluorobenzenethiol [oakwoodchemical.com]

Creating novel polymers with 4-Chloro-2-fluorobenzenethiol monomers

Abstract

This guide details the protocol for synthesizing semi-fluorinated poly(arylene sulfide) (PAS) derivatives using 4-Chloro-2-fluorobenzenethiol (CFBT) as a bifunctional A-B monomer.[1][2] Unlike traditional oxidative polymerization (used for PPS), this protocol utilizes Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig type) .[1][2] This method allows for controlled step-growth polymerization under milder conditions, preserving the ortho-fluorine substitution which is critical for modifying the polymer's solubility, dielectric constant, and surface energy while maintaining the high refractive index characteristic of sulfur-rich aromatics.

Monomer Profile & Strategic Logic

The selection of 4-Chloro-2-fluorobenzenethiol is driven by its unique "Push-Pull" electronic and steric properties.[1][2]

| Property | Value / Characteristic | Impact on Polymerization |

| CAS Number | 1736-68-1 | Unique Identifier |

| Structure | A-B Type Monomer | Contains both Nucleophile (-SH) and Electrophile (-Cl).[1][2] |

| Ortho-Fluorine | Electron Withdrawing | Increases acidity of the thiol (pKa reduction), enhancing nucleophilicity of the thiolate anion. |

| Para-Chlorine | Leaving Group | Accessible for oxidative addition by Pd(0) catalysts.[1][2] |

| Refractive Index | High ( | Ideal for optical coatings and high-performance engineering plastics.[1][2] |

Scientific Rationale: Standard Poly(phenylene sulfide) (PPS) is insoluble in most solvents below 200°C. The introduction of the ortho-fluorine atom disrupts the crystal packing of the polymer chain, significantly enhancing solubility in organic solvents (e.g., NMP, chloroform) without compromising thermal stability. This enables solution-processing of the resulting polymer, a major advantage over industrial PPS.[1]

Chemical Mechanism: Pd-Catalyzed Step-Growth[1][2]

The polymerization proceeds via a catalytic cycle involving Oxidative Addition, Ligand Exchange, and Reductive Elimination.

Critical Mechanistic Insight: Because the monomer contains both the catalyst poison (thiol) and the substrate (halide), the order of addition is paramount. The thiol must be deprotonated in situ to form the thiolate, which is less likely to poison the Pd catalyst than the free thiol. We utilize 1,1′-Bis(diisopropylphosphino)ferrocene (DiPPF) as the ligand, as it is specifically proven to facilitate the coupling of aryl chlorides with thiols at high yields.[3]

Figure 1: Catalytic cycle for the self-polymerization of 4-Chloro-2-fluorobenzenethiol. The cycle relies on the DiPPF ligand to stabilize the intermediate and facilitate the coupling of the sterically hindered ortho-fluorinated aryl chloride.

Experimental Protocol

Safety Warning: Aromatic thiols are potent stench compounds and can cause severe eye/skin irritation.[1][2] All work must be performed in a fume hood.[1][2] All glassware must be bleached immediately after use.[1][2][4]

Materials:

-

Monomer: 4-Chloro-2-fluorobenzenethiol (98%, redistilled if yellow/oxidized).[1][2]

-

Ligand: 1,1′-Bis(diisopropylphosphino)ferrocene (DiPPF).[1][2][3][5]

-

Base: Cesium Carbonate (Cs₂CO₃) - Dried at 120°C under vacuum.[1][2]

Step-by-Step Procedure:

1. Catalyst Pre-Complexation (The "Activation" Step)

-

Why: Pre-forming the active catalyst species ensures initiation efficiency and reduces induction time.[1][2]

-

In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd(OAc)₂ (2.0 mol%) and DiPPF (2.2 mol%).

-

Add anhydrous Toluene (5 mL). Stir at room temperature for 15 minutes until the solution turns a clear orange/red.

2. Monomer & Base Loading

-

To the catalyst solution, add Cs₂CO₃ (1.5 equivalents).[2] The excess base is required to neutralize the HCl byproduct and drive the equilibrium.[1]

-

Add 4-Chloro-2-fluorobenzenethiol (1.0 equivalent, e.g., 5.0 mmol, ~0.81 g) via syringe.[1][2]

-

Note: Do not add the thiol before the base if possible; free thiols can bind Pd strongly.[1][2] The presence of base ensures rapid conversion to the thiolate.[1]

3. Polymerization (C-S Coupling)

-

Equip the flask with a reflux condenser under positive Argon pressure.[1][2]

-

Heat the reaction mixture to 100°C in an oil bath.

-

Stir vigorously (800 RPM). The mixture will become heterogeneous (salts).[1][2]

-

Time: Run for 24–48 hours.

-

Checkpoint: Monitor reaction progress via TLC or GC-MS (looking for disappearance of monomer).[1][2] As MW builds, the solution viscosity will noticeably increase.[1][2]

4. Termination & Work-up

-